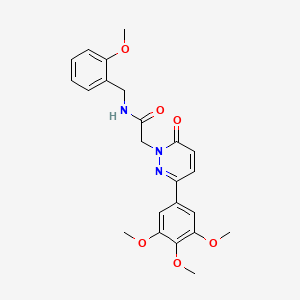
N-(2-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O6 and its molecular weight is 439.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a pyridazine core substituted with various functional groups, which contribute to its biological activities. Its structure can be represented as follows:
Recent studies indicate that this compound exhibits a variety of biological activities, primarily through the following mechanisms:
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : In vitro studies have shown that it inhibits pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antitumor Activity : Preliminary research indicates that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
1. Antioxidant Activity
The antioxidant activity was assessed using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity compared to standard antioxidants.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Test Compound | 25 ± 2.5 | 30 ± 3.0 |
| Ascorbic Acid | 15 ± 1.0 | 20 ± 2.0 |
2. Anti-inflammatory Activity
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM.
3. Antitumor Activity
In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation with IC50 values ranging from 15 to 30 µM.
Study 1: Antioxidant Properties
A study evaluated the antioxidant potential of this compound in human neuronal cells. The results indicated a significant reduction in oxidative damage markers after treatment.
Study 2: Anti-inflammatory Effects
In a mouse model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and inflammation markers compared to control groups.
Study 3: Antitumor Efficacy
A recent investigation into the antitumor effects demonstrated that the compound could inhibit tumor growth in xenograft models by inducing apoptosis via caspase activation.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-29-18-8-6-5-7-15(18)13-24-21(27)14-26-22(28)10-9-17(25-26)16-11-19(30-2)23(32-4)20(12-16)31-3/h5-12H,13-14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJSONKGSFHNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













